molecular formula C8H16O3 B6146423 (3-Ethoxyoxan-3-yl)methanol CAS No. 2137515-92-3

(3-Ethoxyoxan-3-yl)methanol

Cat. No.: B6146423
CAS No.: 2137515-92-3
M. Wt: 160.21 g/mol
InChI Key: AEPWGCXXABVEIJ-UHFFFAOYSA-N
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Description

(3-Ethoxyoxan-3-yl)methanol is a cyclic ether alcohol with a methanol group attached to a 3-ethoxy-substituted oxane (tetrahydropyran) ring. Its structure combines the hydrophilicity of the hydroxyl group with the lipophilic character of the ethoxy-oxane moiety, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2137515-92-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(3-ethoxyoxan-3-yl)methanol

InChI

InChI=1S/C8H16O3/c1-2-11-8(6-9)4-3-5-10-7-8/h9H,2-7H2,1H3

InChI Key

AEPWGCXXABVEIJ-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxyoxan-3-yl)methanol typically involves the reaction of ethylene oxide with 3-hydroxyoxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of ethanol under controlled temperature and pressure conditions.

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow reactor. This method ensures a consistent supply of reactants and efficient heat management, leading to higher yields and purity of the final product. The process involves the use of specialized equipment to maintain the reaction conditions and to separate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxyoxan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

(3-ethoxyoxan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-ethoxyoxan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ethoxy and methanol groups, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Substituted Benzyl Alcohols

These compounds feature aromatic rings with hydroxyl-bearing methyl groups and diverse substituents.

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
(3-Methoxyphenyl)methanol 536-32-7 C₈H₁₀O₂ 138.16 g/mol Benzyl alcohol, methoxy group Fragrance, pharmaceutical synthesis
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 1021030-78-3 C₁₇H₂₀O₃ 272.34 g/mol Benzyl alcohol, methoxy, phenylpropoxy Specialty synthesis (exact use unspecified)
[3-(1,3-Dioxan-2-yl)phenyl]methanol 14062-18-1 C₁₁H₁₄O₃ 194.23 g/mol Benzyl alcohol, dioxane ring Likely intermediate in polymer/drug synthesis

Comparison with (3-Ethoxyoxan-3-yl)methanol:

  • Structural Differences: The oxane ring in this compound replaces the aromaticity of benzyl alcohols, reducing π-π interactions but enhancing conformational flexibility.
  • Solubility: The ethoxy-oxane moiety may improve water solubility compared to purely aromatic analogs like (3-Methoxyphenyl)methanol, which is less polar .
  • Reactivity: Benzyl alcohols are prone to oxidation to aldehydes, whereas the cyclic ether in this compound could stabilize the molecule against such reactions.

Ether-Containing Alcohols

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₂₀H₃₄O₃ 322.48 g/mol Phenoxyethoxy chain, branched alkyl Surfactant, emulsifier

Comparison with this compound:

  • Branching vs. Cyclization: The linear ethoxyethoxy chain in the surfactant compound contrasts with the cyclic oxane in this compound, which may reduce steric hindrance and enhance thermal stability.

Heterocyclic Alcohols

These feature oxygen-containing rings, altering electronic properties and reactivity.

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
3-Furyl-(3-methoxyphenyl)methanol 1094294-18-4 C₁₂H₁₂O₃ 204.22 g/mol Furan, benzyl alcohol, methoxy Likely bioactive intermediate
(3-Methyloxiran-2-yl)methanol 872-38-8 C₄H₈O₂ 88.11 g/mol Epoxide, hydroxyl Reactive intermediate in epoxide chemistry

Comparison with this compound:

  • Ring Strain vs. Stability: The epoxide in is highly reactive due to ring strain, whereas the six-membered oxane ring in this compound is more stable, favoring applications requiring prolonged shelf life.

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